molecular formula C10H9BrF2N2S B13466382 4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide

4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide

Katalognummer: B13466382
Molekulargewicht: 307.16 g/mol
InChI-Schlüssel: OPSWUMGWSLWHDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of biocatalysts, such as nitrile oxidoreductase, is preferred due to their efficiency and eco-friendliness .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dual fluorine substitution enhances its reactivity and potential biological activity compared to other thiazole derivatives .

Eigenschaften

Molekularformel

C10H9BrF2N2S

Molekulargewicht

307.16 g/mol

IUPAC-Name

4-(2,4-difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C10H8F2N2S.BrH/c1-5-9(14-10(13)15-5)7-3-2-6(11)4-8(7)12;/h2-4H,1H3,(H2,13,14);1H

InChI-Schlüssel

OPSWUMGWSLWHDP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(S1)N)C2=C(C=C(C=C2)F)F.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.